2-(2-Naphthyl)-2-butanol

Description

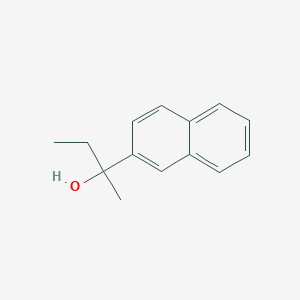

2-(2-Naphthyl)-2-butanol is a tertiary alcohol characterized by a naphthalene ring attached to the second carbon of a butanol backbone. The naphthyl group imparts significant steric bulk and aromaticity, influencing its physical and chemical properties.

Properties

IUPAC Name |

2-naphthalen-2-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKLRZWIZLAACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-butanol typically involves the reaction of 2-naphthylmagnesium bromide with butanal. The Grignard reagent, 2-naphthylmagnesium bromide, is prepared by reacting 2-bromonaphthalene with magnesium in anhydrous ether. This reagent is then reacted with butanal to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: 2-(2-Naphthyl)-2-butanone.

Reduction: 2-(2-Naphthyl)butane.

Substitution: 2-(2-Naphthyl)-2-chlorobutane.

Scientific Research Applications

Synthesis of 2-(2-Naphthyl)-2-butanol

The synthesis of this compound typically involves the reaction of 2-naphthylmagnesium bromide with butanal . The Grignard reagent, 2-naphthylmagnesium bromide, is generated by reacting 2-bromonaphthalene with magnesium in anhydrous ether. This method allows for efficient production of this compound, which can then undergo various transformations such as oxidation and reduction to yield different derivatives.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it valuable for creating more complex molecules.

Biology

- Enzyme Interaction Studies : This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can engage in π-π interactions, affecting binding affinity and specificity.

Industrial Applications

- Production of Dyes and Pigments : In industrial settings, this compound is employed in the production of dyes, pigments, and other chemicals. Its unique structural characteristics contribute to the properties of these products.

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can serve as a substrate for specific enzymes involved in metabolic pathways. For instance, studies have shown that its interaction with alcohol dehydrogenases can lead to the formation of other bioactive compounds, illustrating its potential role in biocatalysis .

Case Study 2: Industrial Use

In industrial applications, a study highlighted the use of this compound in synthesizing novel dyes that exhibit improved stability and colorfastness compared to conventional dyes. This application underscores the compound's utility in enhancing product performance in commercial settings .

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituted Aromatic Tertiary Alcohols

Compounds with aromatic substituents on the tertiary carbon of butanol provide insights into how the naphthyl group affects properties:

Key Findings :

- The naphthyl group in this compound increases molecular weight by ~58 g/mol compared to 2-(2-Furyl)-2-butanol, significantly reducing solubility in polar solvents.

Aliphatic Tertiary Alcohols

Simple aliphatic analogs highlight the impact of aromatic vs. alkyl substituents:

Key Findings :

- The aromatic naphthyl group drastically increases boiling point and reduces volatility compared to aliphatic analogs like 2-methyl-2-butanol.

- Aliphatic alcohols exhibit higher solubility in water (e.g., 2-methyl-2-butanol: ~12 g/100 mL) due to smaller size and lack of aromaticity, whereas this compound is likely insoluble.

Amino-Substituted Alcohols

Functional group variations demonstrate how auxiliary groups influence reactivity:

Key Findings :

- The dimethylamino group in 2-(Dimethylamino)-2-phenylbutan-1-ol introduces basicity, enabling salt formation and ionic interactions, unlike the neutral this compound.

- The naphthyl analog’s lack of amino groups limits its utility in acid-catalyzed reactions requiring protonation.

Research Implications and Limitations

- Synthetic Applications: The naphthyl group’s steric bulk may hinder nucleophilic attack at the tertiary carbon, making this compound less reactive than furyl or thienyl analogs in substitution reactions.

- Hazard Considerations: Aliphatic alcohols like 2-methyl-2-butanol are flagged as hazardous due to flammability, whereas aromatic analogs may pose distinct risks (e.g., toxicity from naphthalene derivatives).

- Data Gaps: No direct data on this compound’s melting point, solubility, or spectroscopic properties are available in the provided evidence, necessitating experimental validation.

Biological Activity

2-(2-Naphthyl)-2-butanol, a compound with the molecular formula , has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene ring substituted with a butanol group. This configuration contributes to its hydrophobic nature and influences its interactions with biological systems. The compound is classified as an alcohol, which can participate in various chemical reactions, including oxidation and esterification.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways.

- Antitumor Activity : Some investigations suggest potential antitumor effects, making it a candidate for further cancer research.

The biological mechanisms underlying the activity of this compound are complex and may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

- Oxidative Stress Induction : The compound can induce oxidative stress in certain cell types, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its role in modulating inflammatory responses .

Antitumor Research

A recent study explored the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects on breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM, indicating potent activity .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzosuberone | Moderate | Yes | Yes |

| Naphthol | Yes | No | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.